An In-Depth Technical Guide to 1,16-Hexadecanediol: Properties, Protocols, and Applications
An In-Depth Technical Guide to 1,16-Hexadecanediol: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,16-Hexadecanediol, alongside detailed experimental protocols and an exploration of its applications in research and drug development.
Core Chemical and Physical Properties
1,16-Hexadecanediol is a long-chain aliphatic diol with hydroxyl groups at both ends of a sixteen-carbon chain. This structure imparts unique physical and chemical characteristics that make it a valuable building block in various chemical syntheses.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | Hexadecane-1,16-diol | [1] |
| Synonyms | Hexadecamethylene glycol, 1,16-Dihydroxyhexadecane | |
| CAS Number | 7735-42-4 | |
| Molecular Formula | C₁₆H₃₄O₂ | [1] |
| Molecular Weight | 258.44 g/mol | [1] |
| Appearance | White to off-white solid, powder, or crystals |
Physical Properties
| Property | Value | Reference |
| Melting Point | 91-94 °C | |
| Boiling Point | 197-199 °C at 3 mmHg | |
| Density | ~0.888 g/cm³ (estimate) | |
| Solubility | Soluble in hot methanol and acetone. Information on quantitative solubility in a range of solvents is limited. |
Spectral Data
Definitive identification and characterization of 1,16-Hexadecanediol are achieved through various spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,16-Hexadecanediol is characterized by a triplet corresponding to the protons of the methylene groups adjacent to the hydroxyl groups, and a broad multiplet for the central methylene protons. The hydroxyl protons typically appear as a broad singlet, which can be exchanged with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a distinct signal for the carbons bonded to the hydroxyl groups, with the remaining methylene carbons appearing in a more clustered region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 1,16-Hexadecanediol is dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Strong C-H stretching absorptions are observed around 2850-2960 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 1,16-Hexadecanediol will typically show a molecular ion peak (M⁺) at m/z 258, along with a fragmentation pattern characteristic of long-chain alcohols, including fragments from the loss of water and successive losses of methylene units. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to form trimethylsilyl (TMS) ethers is common to increase volatility.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 1,16-Hexadecanediol.
Synthesis: Reduction of Hexadecanedioic Acid
A common method for the synthesis of 1,16-Hexadecanediol is the reduction of its corresponding dicarboxylic acid, hexadecanedioic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Materials:
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Hexadecanedioic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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10% Sulfuric acid
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Heating mantle
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Dissolve hexadecanedioic acid in warm, anhydrous THF.
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Slowly add the hexadecanedioic acid solution to the LiAlH₄ suspension via the dropping funnel with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.
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After the addition is complete, heat the mixture to reflux for several hours to ensure the complete reduction of the dicarboxylic acid.
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Cool the reaction mixture in an ice bath.
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Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
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Filter the resulting aluminum salts and wash the filter cake thoroughly with THF and diethyl ether.
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Combine the organic filtrates and wash with 10% sulfuric acid, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 1,16-Hexadecanediol.
Purification: Recrystallization
The crude 1,16-Hexadecanediol can be purified by recrystallization to obtain a high-purity solid.
Materials:
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Crude 1,16-Hexadecanediol
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Ethanol (or another suitable solvent like ethyl acetate or benzene)
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude 1,16-Hexadecanediol in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
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Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol.
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Dry the crystals under vacuum to remove any residual solvent.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of long-chain diols. Derivatization is typically required to increase the volatility of the diol.
Derivatization (Silylation):
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Dissolve a small amount of purified 1,16-Hexadecanediol in a suitable solvent (e.g., pyridine or toluene).
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Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst, like trimethylchlorosilane (TMCS).
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Heat the mixture at 60-70°C for 30-60 minutes to form the di-trimethylsilyl ether derivative.
GC-MS Parameters (Typical):
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Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Injection: Splitless or split injection of the derivatized sample.
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Oven Program: A temperature gradient program, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
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MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of 1,16-Hexadecanediol, particularly for monitoring reaction progress or assessing purity. Since 1,16-Hexadecanediol lacks a strong chromophore, UV detection can be challenging. A refractive index detector (RID) or derivatization with a UV-active group may be necessary.
HPLC Parameters (General Guidance):
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Column: A reversed-phase column (e.g., C18).
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Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
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Flow Rate: Typically 1 mL/min.
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Detection: Refractive Index Detector (RID) or UV detector if a chromophoric derivative is prepared.
Applications in Drug Development
The unique properties of 1,16-Hexadecanediol make it a molecule of interest in various aspects of drug development.
Activation of Mps1 MAP Kinase Pathway
1,16-Hexadecanediol has been reported to activate the Mps1 MAP kinase pathway. The Mitogen-Activated Protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The Mps1 (monopolar spindle 1) kinase is a key component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. The precise mechanism by which 1,16-Hexadecanediol activates this pathway is an area of ongoing research.
Caption: Hypothesized activation of the Mps1 MAP kinase pathway by 1,16-Hexadecanediol.
Linker in Antibody-Drug Conjugates (ADCs)
The bifunctional nature of 1,16-Hexadecanediol, with hydroxyl groups at both ends, makes it a potential candidate for use as a linker in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. A long-chain diol linker like 1,16-Hexadecanediol can provide spatial separation between the antibody and the drug, potentially reducing steric hindrance and improving drug activity.
Caption: Structure of an Antibody-Drug Conjugate with a 1,16-Hexadecanediol linker.
Component of Biodegradable Polymers for Drug Delivery
1,16-Hexadecanediol can be used as a monomer in the synthesis of biodegradable polyesters. These polymers can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents. The long aliphatic chain of 1,16-Hexadecanediol can impart hydrophobicity and flexibility to the polymer, influencing its degradation rate and drug release profile.
